Ni-Catalyzed Homocoupling: 1-Naphthyl Tosylate Requires 60 °C vs. Room Temperature for 2-Naphthyl Tosylate
Under identical NiBr₂(bipy) (10 mol%) catalysis with Mn as reductant in DMF, 2-naphthyl tosylate undergoes reductive homocoupling to 2,2′-binaphthyl efficiently at room temperature, whereas 1-naphthyl tosylate requires heating to 60 °C to achieve comparable conversion [1]. The 1,1′-binaphthyl product was obtained in 52% yield under the elevated-temperature conditions [1]. This 60 °C differential originates from increased steric congestion at the 1-position, which retards oxidative addition of Ni(0) into the C–O bond.
| Evidence Dimension | Minimum reaction temperature for Ni-catalyzed reductive homocoupling |
|---|---|
| Target Compound Data | 60 °C (1-naphthyl tosylate); 52% yield of 1,1′-binaphthyl |
| Comparator Or Baseline | Room temperature (2-naphthyl tosylate) |
| Quantified Difference | ΔT ≥ 35 °C; 1-naphthyl requires external heating vs. ambient-temperature reactivity for 2-naphthyl |
| Conditions | NiBr₂(bipy) (10 mol%), Mn (2 equiv), DMF, Ar atmosphere, 1 h |
Why This Matters
Procurement of 1-naphthyl tosylate for low-temperature or thermally sensitive substrate coupling requires acknowledgment of this mandatory 60 °C heating step, which 2-naphthyl tosylate does not need.
- [1] Maddaluno, J.; Durandetti, M. Dimerization of Aryl Sulfonates by in situ Generated Nickel(0). Synlett 2015, 26 (17), 2385–2388. DOI: 10.1055/s-0035-1560712. View Source
